Cas no 1597933-16-8 (3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione)
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclobutoxy-4-iodotetrahydrothiophene 1,1-dioxide
- 1597933-16-8
- EN300-1133177
- 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione
-
- Inchi: 1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-6-2-1-3-6/h6-8H,1-5H2
- InChI Key: JTMOUPQLQHYNDY-UHFFFAOYSA-N
- SMILES: IC1CS(CC1OC1CCC1)(=O)=O
Computed Properties
- Exact Mass: 315.96301g/mol
- Monoisotopic Mass: 315.96301g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 51.8Ų
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133177-1.0g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1133177-0.05g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1133177-0.1g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1133177-0.25g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1133177-0.5g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1133177-1g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1133177-2.5g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1133177-5g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 5g |
$3273.0 | 2023-10-26 | |
| Enamine | EN300-1133177-10g |
3-cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione |
1597933-16-8 | 95% | 10g |
$4852.0 | 2023-10-26 |
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione
Comprehensive Overview of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1597933-16-8): Properties, Applications, and Research Insights
The compound 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1597933-16-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the cyclobutoxy moiety and the iodo-substituted thiolane ring, make it a valuable intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential as a sulfone-based building block, which is crucial for developing novel therapeutics and advanced materials.
In recent years, the demand for sulfur-containing compounds like 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione has surged due to their versatility in drug discovery. The iodo functional group offers excellent reactivity for cross-coupling reactions, a hot topic in click chemistry and bioconjugation. This aligns with the growing trend of targeted drug delivery systems and precision medicine, where researchers seek efficient ways to modify bioactive molecules.
From a synthetic chemistry perspective, the 1lambda6-thiolane-1,1-dione core of this compound provides stability while enabling diverse transformations. Its cyclobutyl ether side chain is another area of interest, as cyclobutane derivatives are increasingly explored for their conformational rigidity in protease inhibitors and kinase modulators. These properties resonate with current searches for "small molecule scaffolds for cancer therapy" and "bioisosteres in medicinal chemistry."
The compound's physicochemical properties, such as solubility and lipophilicity, are critical for its applications in high-throughput screening and fragment-based drug design. Analytical techniques like NMR and LC-MS are commonly employed to characterize 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione, addressing frequent queries about "quality control of synthetic intermediates" and "structural elucidation of heterocycles."
Beyond pharmaceuticals, this compound's sulfone group has implications in materials science, particularly in designing polymeric electrolytes for batteries—a trending topic due to the global push for renewable energy storage. Its potential role in photoactive materials also ties into searches for "organic semiconductors" and "light-responsive molecules."
Safety and handling of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione follow standard laboratory protocols for iodo-organic compounds. While not classified as hazardous under normal conditions, proper storage away from light and moisture is recommended—addressing common concerns about "stability of halogenated compounds." Researchers often inquire about "scaling up sulfone synthesis", highlighting industrial relevance.
In summary, 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1597933-16-8) represents a multifaceted tool for modern chemistry. Its intersection with drug discovery, materials innovation, and green chemistry positions it as a compound of enduring scientific value, answering pressing questions in both academic and industrial settings.
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